molecular formula C10H8ClN3O B1467182 1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1493659-46-3

1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1467182
CAS No.: 1493659-46-3
M. Wt: 221.64 g/mol
InChI Key: BEXZFRLJUSLDMG-UHFFFAOYSA-N
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Description

1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H8ClN3O and its molecular weight is 221.64 g/mol. The purity is usually 95%.
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Biological Activity

1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in treating various diseases, particularly cancer.

  • Molecular Formula : C10H8ClN3O
  • Molecular Weight : 237.64 g/mol
  • CAS Number : Not specified in the sources.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate azides with alkyne precursors through the Huisgen cycloaddition method. This reaction produces triazole derivatives that can be further functionalized to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (breast)2.70Induces apoptosis and disrupts microtubule assembly
HCT116 (colon)0.43Inhibits proliferation and induces apoptosis
HepG2 (liver)5.04Increases reactive oxygen species (ROS) levels
A549 (lung)4.76Alters cell cycle distribution and promotes apoptosis

These findings indicate that the compound's mechanism may involve the induction of oxidative stress and modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus0.25Bactericidal effect
Escherichia coli0.50Inhibitory effect
Candida albicans0.30Fungicidal activity

The compound's ability to inhibit biofilm formation and kill pathogenic isolates suggests its potential use in treating infections caused by resistant strains .

Case Studies

Several case studies have reported on the efficacy of triazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study evaluated the effects of triazole derivatives on MDA-MB-231 cells and found that compounds similar to this compound significantly enhanced caspase activity and induced morphological changes indicative of apoptosis .
  • Infection Control : Clinical trials have shown that triazole compounds can effectively reduce bacterial load in patients with chronic infections, suggesting their utility as adjunct therapies in antibiotic-resistant cases .

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity
    • Triazole derivatives have been identified as potential anticancer agents due to their ability to inhibit thymidylate synthase, a key enzyme in DNA synthesis. Compounds similar to 1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 and HepG2 .
    • A study demonstrated that triazole-based compounds could induce apoptosis in cancer cells through the inhibition of critical metabolic pathways .
  • Antimicrobial Properties
    • The triazole ring structure is known for its antimicrobial properties. Research indicates that derivatives of 1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole can exhibit activity against bacteria such as Staphylococcus aureus and Escherichia coli . These findings suggest potential applications in developing new antibiotics.
  • Anti-inflammatory Effects
    • Some studies suggest that triazole compounds may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Agricultural Applications

  • Fungicides
    • Triazoles are widely used in agriculture as fungicides due to their efficacy against a broad spectrum of fungal pathogens. The incorporation of the 1H-triazole moiety into agricultural chemicals can enhance their antifungal activity .
  • Plant Growth Regulators
    • Research has indicated that certain triazole derivatives can act as plant growth regulators, influencing growth patterns and stress responses in plants .

Material Science Applications

  • Polymer Chemistry
    • The unique properties of triazoles allow them to be used as building blocks in polymer synthesis. Their incorporation into polymeric materials can enhance thermal stability and mechanical strength .
  • Nanotechnology
    • Triazole derivatives are being explored for use in nanomaterials due to their ability to stabilize metal nanoparticles and enhance their catalytic properties .

Synthesis Techniques

The synthesis of this compound typically involves:

  • The use of click chemistry methods which allow for efficient formation of the triazole ring under mild conditions.
  • Reactions involving azides and alkynes are common, where the compound can be synthesized through a one-pot reaction strategy that minimizes by-products and maximizes yield .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of triazole derivatives, compound 9 was found to exhibit IC50 values significantly lower than standard chemotherapeutics like doxorubicin. This highlights the potential of triazoles in cancer therapy .

Case Study 2: Antimicrobial Efficacy

A series of synthesized triazoles were tested against common bacterial strains. Results indicated that certain derivatives showed remarkable inhibition rates comparable to existing antibiotics, suggesting their utility in developing new antimicrobial agents .

Properties

IUPAC Name

1-(2-chloro-4-methylphenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c1-7-2-3-10(9(11)4-7)14-5-8(6-15)12-13-14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXZFRLJUSLDMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(N=N2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.